molecular formula C20H24O5 B12320631 5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one

5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one

Cat. No.: B12320631
M. Wt: 344.4 g/mol
InChI Key: PEZZWLBRAGDOJD-UHFFFAOYSA-N
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Description

5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one is a complex organic compound belonging to the class of chromanone derivatives. This compound is characterized by its unique structural framework, which includes a pyrano[2,3-f]chromen-10-one core fused with hydroxyphenyl and dimethyl groups. It is known for its potential biological and pharmacological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid at elevated temperatures (75–80°C) for 1–1.5 hours . Another approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid and trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A simpler analog with similar biological activities but lacking the hydroxyphenyl and dimethyl groups.

    Flavanone: Another related compound with a similar core structure but different substituents.

    Isoflavone: Shares the chromone core but differs in the position of the phenyl group.

Uniqueness

5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one is unique due to its specific substitution pattern, which imparts distinct biological and pharmacological properties. Its combination of hydroxyphenyl and dimethyl groups enhances its antioxidant and anti-inflammatory activities compared to its simpler analogs .

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

5-hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one

InChI

InChI=1S/C20H24O5/c1-20(2)8-7-13-15(22)9-16-17(19(13)25-20)18(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,10,13,15-17,19,21-22H,7-9H2,1-2H3

InChI Key

PEZZWLBRAGDOJD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C(CC3C(C2O1)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)C

Origin of Product

United States

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